

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids

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Compound of Interest

Compound Name: (3,4-Difluoro-5-nitrophenyl)boronic acid

Cat. No.: B1387989

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Boronic acids have become indispensable tools in organic synthesis, largely due to their versatile reactivity, stability, and relatively low toxicity.^[1] Their prominence surged following the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency.^[2] In the realm of drug discovery, the incorporation of boronic acid moieties has led to several FDA-approved drugs, including the proteasome inhibitor Velcade® (Bortezomib).^{[1][3]}

(3,4-Difluoro-5-nitrophenyl)boronic acid (CAS No. 1072952-06-7) is a specialized reagent that combines three critical structural motifs:

- **The Boronic Acid Group:** The reactive center for cross-coupling reactions.
- **Vicinal Fluorine Atoms:** The inclusion of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.
- **A Nitro Group:** A strong electron-withdrawing group that alters the electronic properties of the aromatic ring, influencing its reactivity. It also serves as a synthetic handle for further transformations, such as reduction to an amine group.

This unique combination makes it a valuable intermediate for synthesizing complex pharmaceutical agents and other fine chemicals.^[4]

Physicochemical Properties and Specifications

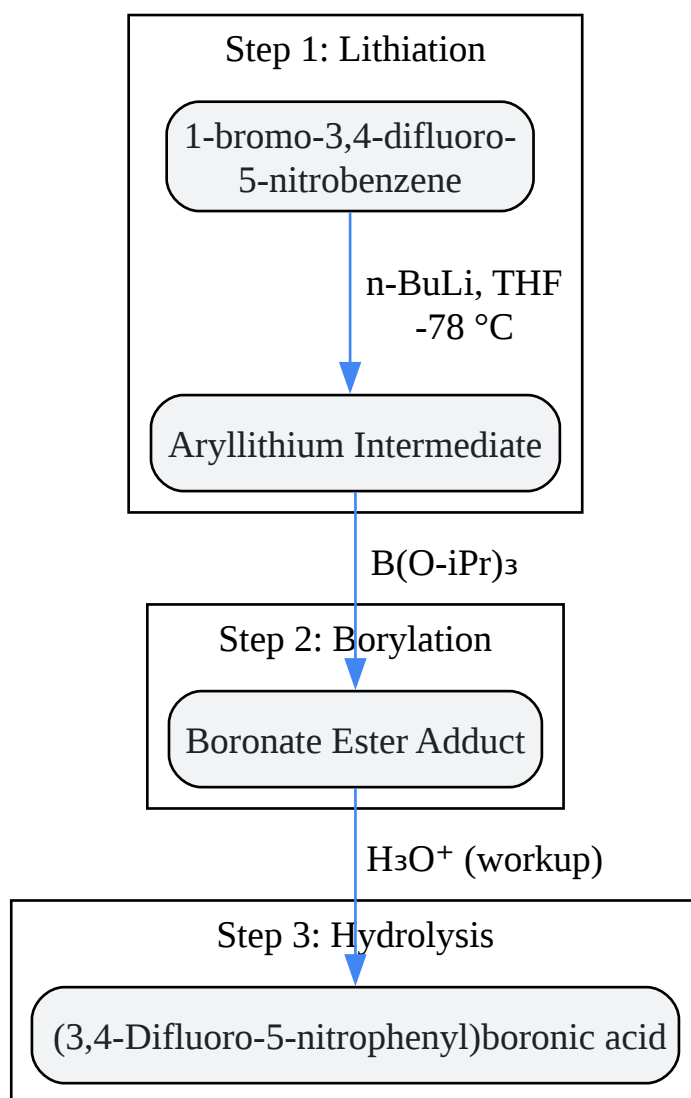
The fundamental properties of **(3,4-Difluoro-5-nitrophenyl)boronic acid** are summarized below. These data are compiled from various chemical suppliers and databases.

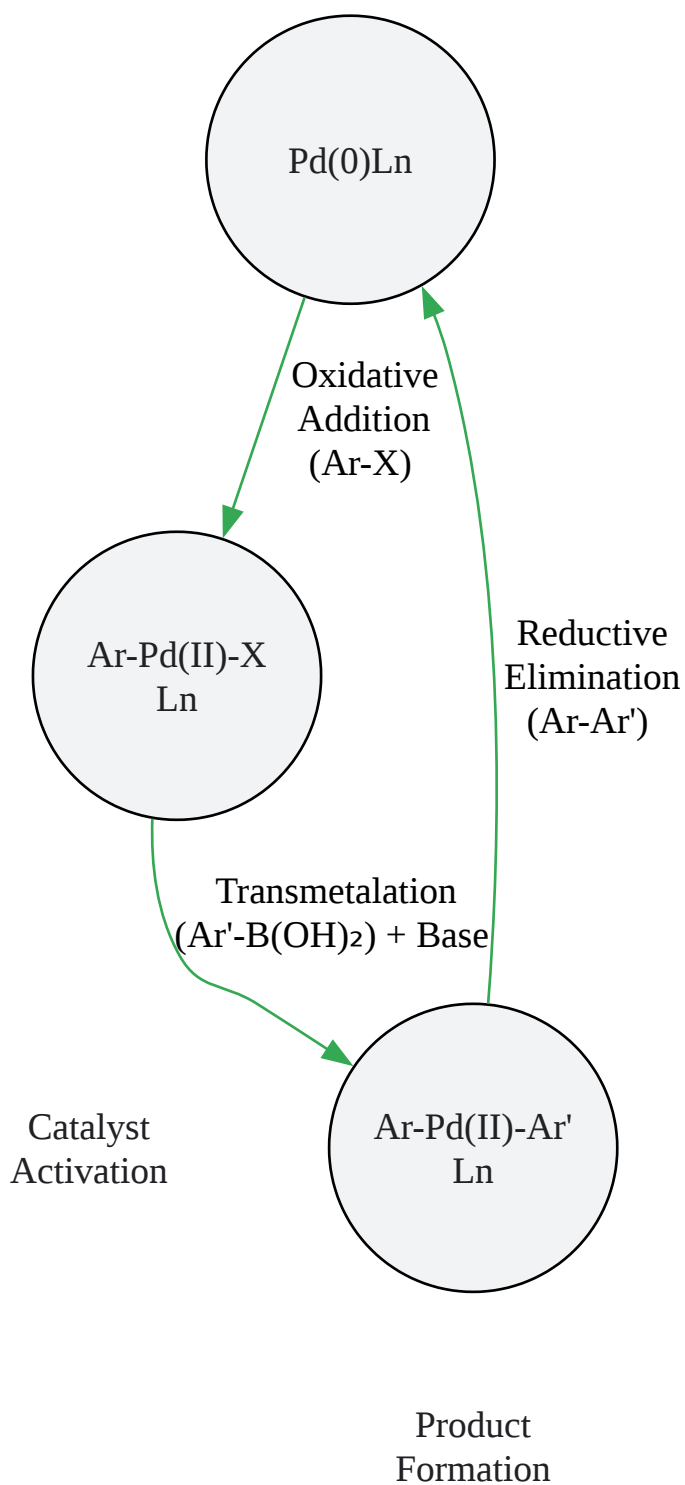
Property	Value	Source(s)
CAS Number	1072952-06-7	[4][5]
Molecular Formula	C ₆ H ₄ BF ₂ NO ₄	[5]
Molecular Weight	202.91 g/mol	[5]
Appearance	Off-white to pale yellow powder	[4]
Purity	Typically ≥95% - 98%	[4]
Melting Point	215-219 °C	[4]
Solubility	Soluble in organic solvents like DMSO and methanol.	[4]
SMILES	OB(O)C1=CC(F)=C(F)C(=C1)- -INVALID-LINK--=O	

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this exact molecule are not readily available in the provided search results, a standard and logical pathway can be proposed based on established organometallic chemistry. The most common method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic workup.

A plausible synthetic route would begin with 1-bromo-3,4-difluoro-5-nitrobenzene. This starting material undergoes a metal-halogen exchange, typically using n-butyllithium at low temperatures (-78 °C), to form a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent hydrolysis with aqueous acid yields the final **(3,4-Difluoro-5-nitrophenyl)boronic acid**.





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